![molecular formula C9H9N3OS B2506783 3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione CAS No. 929971-59-5](/img/structure/B2506783.png)
3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione" is a heterocyclic molecule that is not directly described in the provided papers. However, the papers do discuss various structurally related 1,2,4-triazole derivatives, which are of interest due to their potential biological activities. These compounds are characterized by a triazole ring, a feature that is shared with the compound . The papers provided focus on the synthesis, structural characterization, and biological activity of similar triazole derivatives, which can offer insights into the properties and reactivity of the compound of interest .
Synthesis Analysis
The synthesis of related triazole compounds typically involves the reaction of different starting materials to introduce various substituents onto the triazole ring. For example, the synthesis of one compound involved the reaction of an amino-triazole derivative with an aldehyde in the presence of hydrochloric acid, followed by recrystallization from ethanol . This method reflects a common strategy for synthesizing triazole derivatives, which may be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized using X-ray crystallography, as well as computational methods such as Density Functional Theory (DFT). These analyses provide detailed information on bond lengths, angles, and the overall geometry of the molecule. For instance, the crystal structure of one derivative revealed the planarity of the triazole ring and its dihedral angles with adjacent benzene rings . Such structural information is crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions due to their bifunctional nature, acting as electron donors and reacting with electrophilic reagents. The presence of substituents on the triazole ring can influence the reactivity and the type of reactions the compound can undergo. For example, the presence of a thione group can make the molecule a potential nucleophile, capable of forming bonds with electrophilic centers in biological molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as dipole moment, polarizability, and hyperpolarizability, are often investigated using computational methods. These properties are indicative of the molecule's behavior in different environments and its potential as a drug candidate. For example, the electrostatic potential surface can reveal regions of the molecule that are likely to participate in interactions with other molecules, which is important for understanding its mechanism of action . Additionally, the vibrational spectra and NMR chemical shifts provide information on the dynamic aspects of the molecule's structure .
Wissenschaftliche Forschungsanwendungen
Antioxidative Activity
Derivatives of 1,2,4-triazole-thiones, including those related to the specified compound, have been synthesized and evaluated for their antioxidative activity. Notably, one derivative exhibited significant antioxidant activity, surpassing the antibiotic control (cefazolin) by 2.5 times (Tumosienė et al., 2014).
Electronic and Luminescent Properties
A study on a similar compound, 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, highlighted its potential in electronic and luminescent applications. This compound displayed significant nonlinear optical properties, suggesting its utility in photonics and electronics (Nadeem et al., 2017).
Wirkmechanismus
Mode of Action
Based on its structural similarity to other furan and triazole compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
The compound’s molecular weight (20725 g/mol) suggests that it may have good oral bioavailability . The presence of both polar (triazole-thione) and non-polar (methylfuran) groups in the molecule could influence its distribution and metabolism .
Eigenschaften
IUPAC Name |
5-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-6-2-3-7(13-6)4-5-8-10-9(14)12-11-8/h2-5H,1H3,(H2,10,11,12,14)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNYUEONBNKKRC-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC2=NC(=S)NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C2=NC(=S)NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B2506702.png)
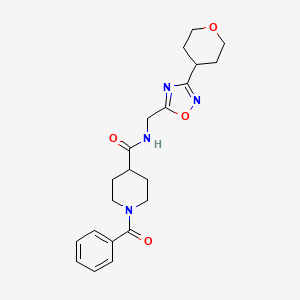
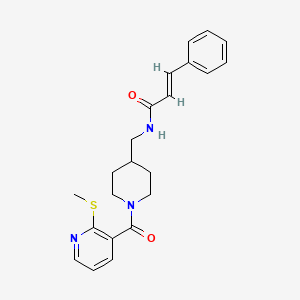
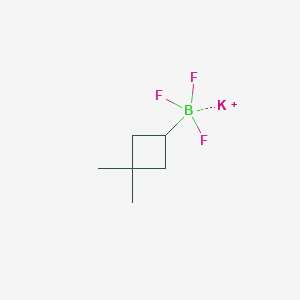

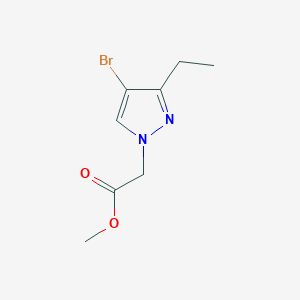
![N,N-dimethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B2506710.png)
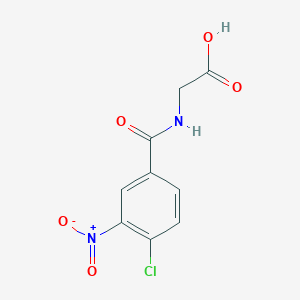
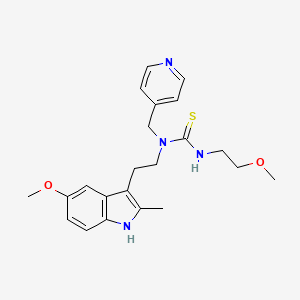

![5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cycloheptane]](/img/structure/B2506719.png)
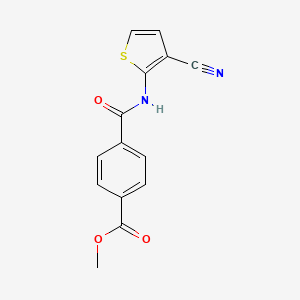
![1'-(4-(Trifluoromethoxy)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2506721.png)
